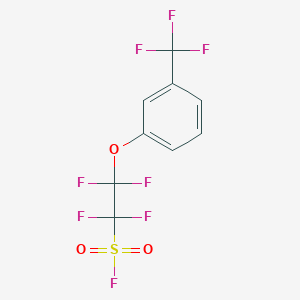

3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride (TFMPSF) is a fluorosurfactant and a major component of many fluorinated surfactants used in various industrial and scientific applications. It is a highly efficient and versatile reagent, used in a wide range of reactions, such as organic synthesis, polymerization, and catalysis. TFMPSF has a unique structure, consisting of four fluorine atoms, an oxygen atom, and a carbon atom. It has a low surface tension and is highly soluble in organic solvents, making it a valuable tool for researchers.

科学的研究の応用

Organocatalyzed Trifluoromethylation

The organocatalyzed trifluoromethylation of ketones and arylsulfonyl fluorides using fluoroform (HCF3) under a superbase system represents a significant advancement in the synthesis of α-trifluoromethyl carbinols and aryl triflones. This methodology leverages the reactivity of HCF3, a by-product in the manufacture of polytetrafluoroethylene (Teflon), under organocatalysis conditions to expand the synthetic applications of trifluoromethylation (Okusu et al., 2015).

Electrophilic Trifluoromethylthiolation Reagents

The development of shelf-stable electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenates, has revolutionized the trifluoromethylthiolation of substrates. These reagents offer a safer, more efficient alternative to traditional methods, enabling the easy introduction of the trifluoromethylthio group into drug molecules at late stages of development (Shao et al., 2015).

Fluoride Complexation from Water

A study demonstrated the selective and reversible fluoride complexation from water by a cyclic tri(phosphonio)methanide dication. This process involves an unusual fluorophosphorane formation, offering a new perspective on the use of phosphorus-based, water-resistant Lewis acids in fluoride ion capture and catalysis (Yogendra et al., 2017).

Fluorosulfonyloxypentafluoroacetone Decomposition

Research on the reaction of fluorosulfonyloxypentafluoroacetone in the presence of alkali metal fluorides has shed light on the isomerization and decomposition pathways of this compound. The study offers insights into the formation of fluorosulfonyloxyperfluoropropoxy anions and trifluoropyruvoyl fluoride, highlighting the intricacies of fluorine chemistry (Sterlin & Avetisyan, 2009).

Nucleophilic Trifluoromethylation

The taming of fluoroform for direct nucleophilic trifluoromethylation of Si, B, S, and C centers has been a notable achievement. This method utilizes fluoroform, a by-product from the manufacture of fluorocarbon-based materials, to introduce trifluoromethyl groups into pharmaceutical and agrochemical structures, demonstrating the practical utility of fluoroform as a reagent (Prakash et al., 2012).

特性

IUPAC Name |

1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F8O3S/c10-7(11,12)5-2-1-3-6(4-5)20-8(13,14)9(15,16)21(17,18)19/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNWQBMRESYMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)(F)S(=O)(=O)F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2916708.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2916716.png)

![3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2916718.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2916723.png)

![[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2916724.png)

![1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916727.png)